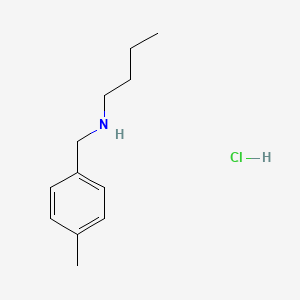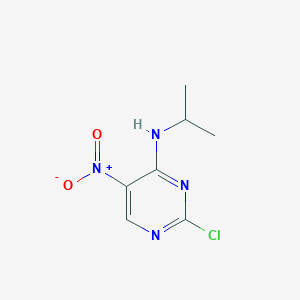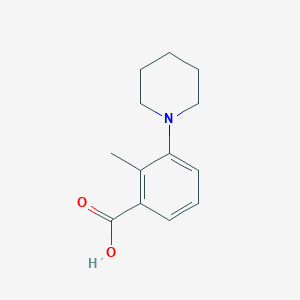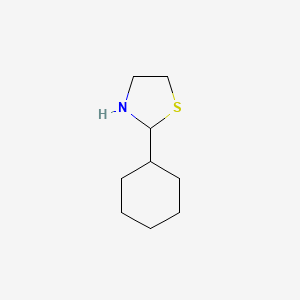
N-(4-Methylbenzyl)-1-butanamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-(4-Methylbenzyl)-1-butanamine hydrochloride” are not available, related compounds are often synthesized via substitution reactions . For example, “N-(4-methylbenzyl)benzamide” has been synthesized using FTIR, NMR, and HRMS analytical techniques .Applications De Recherche Scientifique
Neuroprotective Effects : A study examined the effects of related compounds, LY042826 and LY393615, which are structurally similar to N-(4-Methylbenzyl)-1-butanamine hydrochloride. These compounds were found to provide significant protection against ischemia-induced hippocampal damage and reduce infarct volume in cerebral ischemia models (C. Hicks, M. Ward, & M. O'Neill, 2000).
Synthetic Technology : Research on N,N-Dimethyl-4-nitrobenzylamine, a related chemical, highlights its importance as an intermediate in organic synthesis, widely used in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).
Antifungal Agent Analysis : A study on Butenafine, which is similar to this compound, discusses its role as an antifungal agent. The research explores its interaction with cell membrane phospholipids and permeabilization of the fungal cell wall, contributing to its antifungal efficacy and long duration of action (M. Mingeot-Leclercq et al., 2001).
Cytochrome P450-dependent Metabolism : A paper details the stereoselective metabolism of the designer drug MBDB, a structural analog, by cytochrome P450 isozymes. This study contributes to the understanding of how similar compounds are metabolized in the body (M. Meyer, F. Peters, & H. Maurer, 2009).
Extraction and Synthesis Techniques : Research on 4-Tert-butyl-2-(α-methylbenzyl) phenol, a compound related to this compound, explores its use in the extraction of rubidium from brine sources containing lithium (Jiawei Wang, D. Che, & W. Qin, 2015).
Corrosion Inhibition : A study investigates the corrosion inhibiting properties of compounds similar to this compound. These compounds were found to be effective corrosion inhibitors for mild steel in acidic environments (Priyanka Singh & M. Quraishi, 2016).
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-4-9-13-10-12-7-5-11(2)6-8-12;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWCAOMPSZBIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484392 | |
| Record name | N-(4-METHYLBENZYL)-1-BUTANAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16183-22-5 | |
| Record name | N-(4-METHYLBENZYL)-1-BUTANAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)

